molecular formula C27H44O3 B1496821 19-nor-Doxercalciferol

19-nor-Doxercalciferol

Cat. No.: B1496821
M. Wt: 416.6 g/mol
InChI Key: BPKAHTKRCLCHEA-XYXHZRRJSA-N
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Description

Historical Context of Vitamin D Analog Development for Modulated Biological Activities

The journey toward synthetic vitamin D analogs began with the elucidation of vitamin D's metabolic pathway. Vitamin D, whether from diet (ergocalciferol, D₂) or skin synthesis (cholecalciferol, D₃), is biologically inert and requires two hydroxylation steps to become active. researchgate.net The final, hormonally active form, Calcitriol (B1668218), exerts its effects by binding to the VDR, a nuclear transcription factor that regulates the expression of numerous genes. tandfonline.com While essential for maintaining calcium and phosphate (B84403) balance, the therapeutic administration of Calcitriol to achieve its antiproliferative or immunomodulatory effects requires supraphysiological doses, which invariably lead to hypercalcemia and hyperphosphatemia. nih.govresearchgate.net

This significant side effect became the primary driver for the development of vitamin D analogs. For over three decades, pharmaceutical companies and academic laboratories have synthesized thousands of structural variants of the vitamin D molecule. researchgate.netaacrjournals.org The main goal has been to create compounds with a wider therapeutic window, exhibiting potent antiproliferative, pro-differentiating, or immunomodulatory functions with minimal impact on calcium metabolism. researchgate.netgoogle.com These efforts have led to successful drugs for treating secondary hyperparathyroidism, psoriasis, and osteoporosis. researchgate.net The strategy involves modifying the A-ring, side-chain, or the triene system of the secosteroidal structure to fine-tune the molecule's interaction with the VDR and its subsequent biological response. aacrjournals.org

Rationale for 19-nor Modification in Secosteroidal Structures for Selective VDR Activation

A particularly successful strategy in analog design has been the modification of the A-ring, specifically the removal of the exocyclic methylene (B1212753) group at carbon 10. This creates a class of compounds known as 19-nor analogs. google.comnih.gov The first synthesis of a 19-nor vitamin D analog, 1α,25-dihydroxy-19-nor-vitamin D₃, revealed a compound with a highly selective activity profile. google.comkarger.com It demonstrated potent activity in inducing the differentiation of malignant cells while having a very low calcium-mobilizing response. nih.govkarger.com

The rationale for this selective activity lies in the structural conformation of the analog and its interaction with the VDR. Removing the C19-methylene group alters the three-dimensional shape of the A-ring. This structural change influences how the analog binds to the VDR's ligand-binding pocket, inducing a unique conformational change in the receptor protein. This altered receptor conformation can, in turn, affect the recruitment of transcriptional coactivators and corepressors, leading to a differential, tissue-selective regulation of target genes. researchgate.netgoogle.com For example, 19-nor-1α,25-dihydroxyvitamin D₂ (Paricalcitol) is known to have less effect on intestinal proteins responsible for calcium absorption compared to Calcitriol, which contributes to its lower calcemic potential. tandfonline.comresearchgate.net This ability to retain desired therapeutic actions, such as suppressing parathyroid hormone (PTH), while minimizing undesired side effects like hypercalcemia, is the hallmark of the 19-nor modification. nih.gov

Overview of 19-nor Vitamin D2 Analogs in Preclinical Investigation

The class of 19-nor vitamin D₂ analogs has been a subject of extensive preclinical research, primarily aimed at managing secondary hyperparathyroidism in chronic kidney disease. The archetypal compound in this class is Paricalcitol (B1678470) (19-nor-1α,25-dihydroxyvitamin D₂). Doxercalciferol (B1670903) (1α-hydroxyvitamin D₂), conversely, is a prohormone that is not a 19-nor analog itself but requires hepatic activation to its hormonal form, 1α,25-dihydroxyvitamin D₂. researchgate.net A theoretical compound combining these features, "19-nor-Doxercalciferol," would be chemically named 19-nor-1α-hydroxyvitamin D₂. A patent for this class of 1α-hydroxy-19-nor-vitamin D analogs describes them as having pronounced activity in promoting cell differentiation with minimal calcemic activity, highlighting their therapeutic potential. karger.com

Preclinical studies in animal models have been crucial in defining the properties of 19-nor D₂ analogs. In 5/6 nephrectomized rats, a model for chronic kidney disease, Paricalcitol was shown to be highly effective at suppressing PTH levels but was significantly less potent than Doxercalciferol's active metabolite in raising serum calcium. researchgate.net This dissociation between PTH suppression and calcemic effect is a key finding.

Comparative preclinical studies provide further insight. While both Paricalcitol and Doxercalciferol effectively suppress PTH, their impact on mineral metabolism differs. In one study using 5/6 nephrectomized rats, Doxercalciferol was found to be more stimulatory on serum calcium and phosphorus compared to Paricalcitol at doses that achieved similar PTH suppression. researchgate.net Another study using a novel mouse model that lacks endogenous Calcitriol production found that Doxercalciferol had a greater effect on normalizing both PTH and calcium levels compared to Paricalcitol. These differing results across various preclinical models underscore the complex pharmacology of these analogs and the importance of specific structural features in determining their biological profiles.

Interactive Data Table: Comparative Effects of Doxercalciferol and Paricalcitol in a Uremic Mouse Model

This table summarizes findings from a study in NTX Cyp27b1-null mice, a model of uremia with severe secondary hyperparathyroidism. Doses were administered to normalize serum calcium without inducing hypercalcemia.

FeatureDoxercalciferol (100 pg/g)Paricalcitol (1,000 pg/g)
Serum Calcium NormalizedNormalized
Serum PTH NormalizedRemained Elevated
Osteomalacia CorrectedCorrected
Osteitis Fibrosa Significantly ReducedNot Significantly Reduced

Interactive Data Table: Preclinical Comparison in 5/6 Nephrectomized Rats researchgate.net

This table reflects general findings from studies in a standard rat model of chronic kidney disease.

FeatureDoxercalciferolParicalcitol
PTH Suppression EffectiveEffective
Effect on Serum Calcium More HypercalcemicLess Hypercalcemic
VDR Translocation InducesInduces
CaSR mRNA Expression Less Effective InductionMore Effective Induction

These preclinical investigations collectively establish that the 19-nor modification in vitamin D₂ analogs, exemplified by Paricalcitol, successfully creates a wider therapeutic index by separating the desired VDR-mediated effects (like PTH suppression) from the less desirable effects on calcium and phosphorus homeostasis.

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/t18?,19?,22?,23?,24?,25?,27-/m1/s1

InChI Key

BPKAHTKRCLCHEA-XYXHZRRJSA-N

Isomeric SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3)O)O)C

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Origin of Product

United States

Metabolic Activation and Inactivation Pathways of 19 nor Vitamin D Analogs in Non Human Systems

Hepatic Hydroxylation of Doxercalciferol (B1670903) to 1α,25-Dihydroxyvitamin D2 in Animal Models

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic prohormone that requires metabolic activation to exert its physiological effects. nih.govhectorol.com This bioactivation process is initiated in the liver, where the molecule undergoes a key hydroxylation step to become the active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). nih.govfda.gov This activation is a crucial step, as it converts the inert precursor into a potent ligand for the vitamin D receptor (VDR). hectorol.com The hepatic activation of doxercalciferol does not necessitate the involvement of the kidneys, a significant feature for its use in models of renal insufficiency. hectorol.comnih.govfda.gov

The primary enzymatic step in the activation of doxercalciferol is 25-hydroxylation, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes located in the liver. The key enzyme identified in this process is CYP27, a mitochondrial vitamin D 25-hydroxylase. nih.govfda.gov In mammalian liver, two main P450 enzymes are known to catalyze the 25-hydroxylation of vitamin D compounds: the mitochondrial CYP27A1 and the microsomal CYP2R1. nih.govresearchgate.net CYP27A1, which is also an essential enzyme in the biosynthesis of bile acids, has been shown to be the mitochondrial enzyme responsible for the 25-hydroxylation of vitamin D3. nih.govnih.gov Studies in various animal models have established that these hepatic enzymes are responsible for adding a hydroxyl group at the carbon-25 position of the doxercalciferol side chain, completing its conversion to the active 1α,25-(OH)2D2. nih.gov

Key Enzymes in Hepatic Activation of Doxercalciferol
Enzyme FamilySpecific EnzymeLocationFunction
Cytochrome P450 (CYP)CYP27A1Mitochondria (Liver)Catalyzes 25-hydroxylation of vitamin D analogs
Cytochrome P450 (CYP)CYP2R1Microsomes (Liver)Catalyzes 25-hydroxylation of vitamin D analogs

Following administration in animal models, the metabolism of doxercalciferol leads to the formation of specific, identifiable metabolites. The principal and most biologically significant metabolite is 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which is the active form of the drug. nih.govfda.gov In addition to this major product, a minor metabolite, 1α,24-dihydroxyvitamin D2, has also been identified. nih.govfda.gov Peak blood concentrations of the active metabolite, 1α,25-(OH)2D2, are typically observed hours after administration in preclinical studies. nih.gov The mean elimination half-life of 1α,25-(OH)2D2 following an oral dose has been determined to be approximately 32 to 37 hours, with a range extending up to 96 hours in healthy animal models. nih.govfda.gov

Catabolic Pathways of 19-nor-1,25-Dihydroxyvitamin D2 (Paricalcitol) in Animal Models

Paricalcitol (B1678470), or 19-nor-1,25-dihydroxyvitamin D2, is an analog of the active form of vitamin D2. Unlike doxercalciferol, it does not require activation. However, its duration of action and biological potency are controlled by catabolic pathways that inactivate the molecule. These deactivation processes are crucial for preventing vitamin D toxicity and maintaining mineral homeostasis.

The primary enzyme responsible for the inactivation of active vitamin D compounds, including paricalcitol, is the 25-hydroxyvitamin D-24-hydroxylase, also known as CYP24A1. nih.govoup.com This mitochondrial enzyme initiates the catabolism of 1α,25-(OH)2D3 and its analogs through a multi-step hydroxylation pathway. nih.govoup.com The C-24 oxidation pathway is the main catabolic route, involving sequential hydroxylations that ultimately lead to the formation of calcitroic acid, a water-soluble and biologically inactive product that is excreted. nih.govreactome.org CYP24A1 is transcriptionally induced by the active vitamin D molecule itself, creating a negative feedback loop that tightly regulates the intracellular concentration and half-life of the hormone. nih.govoup.com This enzyme is highly expressed in vitamin D target tissues, such as the kidney and intestine. oup.com Studies in animal models, including Cyp24a1-null mice, have confirmed the critical role of this enzyme in preventing the accumulation of active vitamin D and its analogs. oup.com CYP24A1 can also hydroxylate the side chains of vitamin D2 derivatives, making it the key enzyme in the deactivation of paricalcitol. wikipedia.org

Primary Catabolic Enzyme for Paricalcitol
EnzymeLocationPrimary FunctionResulting Product
CYP24A1 (24-hydroxylase)Mitochondria (Kidney, Intestine, other target tissues)Initiates catabolism of active vitamin D analogs via hydroxylationInactive, water-soluble metabolites (e.g., Calcitroic Acid)

Preclinical studies in animal models have revealed differential efficacy and metabolic profiles between various vitamin D analogs. In a uremic mouse model specifically lacking endogenous calcitriol (B1668218) (NTX Cyp27b1-null mice), doxercalciferol and paricalcitol demonstrated distinct effects. nih.govkarger.com While both compounds could normalize serum calcium, doxercalciferol was more effective at normalizing parathyroid hormone (PTH) levels at the doses tested. nih.govkarger.com Paricalcitol required a significantly higher dose to correct osteomalacia compared to doxercalciferol, and even at the highest dose, it did not significantly reduce osteitis fibrosa, unlike doxercalciferol. nih.govkarger.com

These differences in biological effect suggest variations in their interaction with the VDR, metabolism, and pharmacokinetics. The terminal half-life of 1α,25-(OH)2D2 (from doxercalciferol) is approximately 34 hours in healthy subjects. nih.gov In contrast, paricalcitol has a shorter half-life, ranging from 5 to 10 hours in healthy subjects. nih.gov These differences in half-life, likely stemming from differential rates of catabolism by enzymes like CYP24A1, contribute to their distinct therapeutic profiles observed in preclinical models. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of 19 nor Vitamin D Analogs

Vitamin D Receptor (VDR) Binding Affinity and Selectivity

No data is available on the binding affinity or selectivity of 19-nor-Doxercalciferol for the Vitamin D Receptor.

Ligand-VDR Interaction Dynamics: Crystal Structure Analysis and Mutagenesis Studies

There are no published crystal structures of the VDR in complex with this compound, nor are there mutagenesis studies examining their specific interaction.

Impact of 19-nor Modification on VDR Binding Kinetics and Conformational Changes

While the 19-nor modification is known to alter VDR binding and conformation in other vitamin D analogs, specific kinetic data and conformational analysis for this compound are not available.

VDR Agonism and Transcriptional Regulation

Information on the VDR agonism and transcriptional regulatory profile of this compound is absent from the scientific literature.

Modulation of VDR Dimerization (e.g., VDR-RXR Heterodimerization)

Studies detailing how this compound influences the formation of the VDR-RXR heterodimer have not been published.

Differential Coactivator and Corepressor Recruitment Profiles

There is no research available on the specific profile of coactivators and corepressors recruited to the VDR upon binding of this compound.

Global Gene Expression Profiling in Response to 19-nor Analogs in Cellular and Animal Models

Global gene expression profiles in response to this compound have not been documented in cellular or animal models.

Preclinical Pharmacological Investigations of 19 nor Vitamin D Analogs

In Vivo Animal Model Studies

The efficacy of 19-nor-Doxercalciferol in managing secondary hyperparathyroidism has been extensively demonstrated in uremic animal models. Studies in uremic rats have clearly shown that this vitamin D analog can effectively suppress parathyroid hormone (PTH) levels. fda.govnih.govnih.gov A key advantage highlighted in this research is the compound's ability to achieve significant PTH suppression without concurrently inducing hypercalcemia or hyperphosphatemia, which are common side effects of other vitamin D sterols. fda.govnih.gov

The mechanism of PTH suppression is multifactorial. At the genetic level, this compound suppresses the transcription of the pre-pro PTH messenger RNA (mRNA) in a manner similar to calcitriol (B1668218). fda.govnih.gov One study in uremic rats compared different doses of this compound and calcitriol. While the highest dose of calcitriol that significantly suppressed PTH also caused a significant increase in ionized calcium, all tested doses of this compound were effective in suppressing PTH without a significant elevation in ionized calcium compared to vehicle-treated uremic rats. nih.gov The maximum effect was seen with a dose that decreased PTH by 72.5%. nih.gov

A distinct pharmacological property of this compound observed in these animal models is its effect on the intestinal vitamin D receptor (VDR). Unlike calcitriol, which increases the intestinal VDR, this compound was found to suppress it. fda.govnih.gov This differential effect on the intestinal VDR is considered a critical factor contributing to the compound's lower calcemic activity. fda.govnih.gov

Effects of this compound in Uremic Rat Models
ParameterFindingReference
Parathyroid Hormone (PTH) LevelsSignificantly suppressed fda.govnih.govnih.gov
Pre-pro PTH mRNASuppressed fda.govnih.gov
Serum CalciumNo significant increase (absence of hypercalcemia) fda.govnih.govnih.gov
Serum PhosphorusNo significant increase (absence of hyperphosphatemia) fda.gov
Intestinal Vitamin D Receptor (VDR)Suppressed (unlike calcitriol) fda.govnih.gov

Impact on Skeletal Homeostasis and Bone Pathology in Animal Models (e.g., renal osteodystrophy, osteomalacia, osteitis fibrosa)

Preclinical studies in animal models of renal disease have been crucial in elucidating the effects of vitamin D analogs on skeletal health. In a novel mouse model incorporating both calcitriol deficiency and renal insufficiency (the 5/6 nephrectomized Cyp27b1-null mouse), doxercalciferol (B1670903) demonstrated significant efficacy in managing complex bone pathologies. karger.comnih.gov This model develops severe secondary hyperparathyroidism (SHPT), hypocalcemia, osteomalacia, and osteitis fibrosa, closely mimicking the human condition of renal osteodystrophy. karger.com

Treatment with doxercalciferol effectively addressed multiple facets of bone disease in these animals. It was shown to correct osteomalacia and, at higher doses, significantly reduce osteitis fibrosa. karger.comnih.gov In contrast, while the 19-nor vitamin D2 analog, paricalcitol (B1678470), also corrected osteomalacia, it required a substantially higher dose to do so and did not significantly reduce osteitis fibrosa. karger.comnih.gov These findings suggest a greater potency for doxercalciferol in ameliorating the more severe bone lesions associated with renal osteodystrophy in this specific preclinical model. karger.com

Furthermore, research in various animal models has established that 19-nor-1,25-dihydroxyvitamin D2 (paricalcitol) is less active than 1,25-dihydroxyvitamin D3 in stimulating bone resorption. nih.govnih.gov This differential effect on bone turnover is a key characteristic that distinguishes it from the native active vitamin D hormone.

Table 1: Effects of Doxercalciferol and Paricalcitol on Bone Pathology in NTX Cyp27b1-null Mice karger.comnih.gov
CompoundEffect on OsteomalaciaEffect on Osteitis Fibrosa
DoxercalciferolCorrected at 100 pg/g b.w.Significantly reduced at 300 pg/g b.w.
ParicalcitolCorrected at 1,000 pg/g b.w.Not significantly reduced

Renal System Modulation in Disease Models (e.g., prevention of diet-induced renal disease, amelioration of proteinuria, podocyte loss, glomerular fibrosis, TRPV5 expression)

Vitamin D analogs have been investigated for their direct protective effects on the kidney, independent of their role in mineral metabolism. In a mouse model of diet-induced obesity and renal disease, treatment with the vitamin D receptor agonist doxercalciferol was shown to prevent kidney damage. nih.gov

Mice fed a high-fat diet developed significant albuminuria, a form of proteinuria that is a hallmark of kidney disease. Doxercalciferol treatment markedly decreased this urinary albumin excretion. nih.gov Histological examination of the kidney tissues revealed that doxercalciferol also prevented the development of glomerular pathologies, including mesangial expansion and extracellular matrix accumulation, and prevented podocyte injury. nih.gov These structural improvements underscore a significant renoprotective effect. nih.gov

Mechanistically, doxercalciferol was found to modulate the intrarenal renin-angiotensin-aldosterone system (RAAS), a key pathway in the progression of renal disease. Treatment with doxercalciferol led to decreased renal expression of renin, the angiotensin II type 1 receptor (AT1R), and the mineralocorticoid receptor (MR). nih.gov The suppression of this system likely contributes to the observed amelioration of renal injury. nih.gov The doses used in this study did not lead to increases in serum calcium or phosphorus, indicating a favorable profile for renal modulation. nih.gov Information regarding the specific modulation of TRPV5 expression by 19-nor vitamin D analogs in these models was not detailed in the reviewed literature.

Cardiovascular System Modulation in Animal Models (e.g., effects on cardiac hypertrophy, renin-angiotensin system, vascular calcification)

The extraskeletal effects of vitamin D analogs extend to the cardiovascular system, a critical consideration in the context of chronic kidney disease where cardiovascular morbidity and mortality are high. Preclinical studies have demonstrated a beneficial role for doxercalciferol in mitigating cardiac pathology. In a rat model where cardiac hypertrophy was induced by a high-salt diet, doxercalciferol treatment significantly attenuated the development of an enlarged heart and improved cardiac function. nih.gov

Echocardiographic analysis showed that doxercalciferol therapy markedly decreased posterior wall thickness, improved fractional shortening, and significantly attenuated the increase in left ventricular mass. nih.gov These structural and functional improvements were corroborated by biochemical data, as doxercalciferol treatment also significantly decreased serum levels of B-type natriuretic peptide (BNP) and left ventricular tissue expression of atrial natriuretic factor (ANF) mRNA, both of which are reliable markers of cardiac hypertrophy. nih.gov Notably, these cardioprotective effects were achieved without causing significant alterations in serum calcium levels. nih.gov The study also noted that the efficacy of doxercalciferol in preventing left ventricular hypertrophy was comparable to that of paricalcitol. nih.gov

As noted in the renal section, doxercalciferol also downregulates components of the renin-angiotensin system, which plays a significant role in cardiovascular health. nih.gov While some studies suggest that vitamin D compounds, in general, may accelerate vascular calcification in certain animal models of chronic kidney disease, specific preclinical investigations detailing the direct impact of this compound on this process are not extensively covered in the available literature. scirp.org

Investigation of Other Extraskeletal Effects in Animal Models (e.g., anti-inflammatory, metabolic, reproductive, neurological)

Research into 19-nor vitamin D analogs has uncovered a range of other extraskeletal effects in preclinical models, particularly for paricalcitol. This analog has demonstrated potential anti-neoplastic properties. In vitro studies have shown that paricalcitol can inhibit the proliferation of leukemia, myeloma, and human prostate cancer cells. oup.comaacrjournals.org This antiproliferative activity was also observed in vivo, where paricalcitol affected the growth of colon cancer cell xenografts in nude mice. oup.com

Beyond its anti-cancer potential, paricalcitol has also been investigated for neuroprotective effects. In a rat model of transient global cerebral ischemia, paricalcitol showed potential as a neuroprotective agent. researchgate.net The presence of vitamin D receptors in diverse tissues, including immune cells and pancreatic beta-cells, provides a basis for these pleiotropic effects, suggesting roles in modulating immune function and metabolism. nih.govnih.gov The anti-inflammatory effects of doxercalciferol have also been suggested through its ability to suppress pro-inflammatory and pro-fibrotic factors in models of renal disease. nih.gov

Comparative Preclinical Efficacy and Selectivity Studies

Comparison of 19-nor-1,25-Dihydroxyvitamin D2 (Paricalcitol) with 1,25-Dihydroxyvitamin D3 and Doxercalciferol in Animal Models

Comparative studies in animal models are essential for differentiating the pharmacological profiles of various vitamin D analogs.

Paricalcitol vs. Doxercalciferol: In 5/6 nephrectomized rats, a standard model for chronic kidney disease, both paricalcitol and doxercalciferol were effective at suppressing serum parathyroid hormone (PTH). nih.govresearchgate.net A key difference, however, was their calcemic activity; paricalcitol was found to be significantly less potent in raising serum calcium levels compared to doxercalciferol. nih.govresearchgate.net It has been estimated that doxercalciferol is approximately two to three times more hypercalcemic than paricalcitol. nih.gov In a more severe model of uremia with complete calcitriol deficiency (NTX Cyp27b1-null mice), doxercalciferol showed greater efficacy in normalizing PTH levels and correcting bone pathologies like osteitis fibrosa when compared to paricalcitol. karger.comnih.gov

Table 2: Comparative Preclinical Effects of Vitamin D Analogs
ComparisonAnimal ModelKey FindingsReference
Paricalcitol vs. Doxercalciferol5/6 Nephrectomized RatsBoth suppress PTH; Paricalcitol is less hypercalcemic. nih.govresearchgate.net
Paricalcitol vs. DoxercalciferolNTX Cyp27b1-null MiceDoxercalciferol is more effective at normalizing PTH and correcting osteitis fibrosa. karger.comnih.gov
Paricalcitol vs. 1,25(OH)₂D₃Normal and Vitamin D-deficient RatsParicalcitol has lower potency for intestinal Ca/P absorption and bone resorption; less hypercalcemic. nih.gov

Differential Effects on Gene Regulation and Cellular Responses in Preclinical Models

The distinct biological activities of 19-nor vitamin D analogs are rooted in their differential effects on gene regulation and subsequent cellular responses.

In preclinical models, paricalcitol has been shown to be less potent than 1,25-dihydroxyvitamin D3 in upregulating the expression of genes crucial for intestinal calcium transport, including the epithelial calcium transporter (CaT1), Calbindin D9k, and the plasma membrane calcium pump (PMCA1). nih.gov This provides a molecular explanation for its reduced hypercalcemic effect.

When comparing paricalcitol to the active form of doxercalciferol in porcine parathyroid cells, both compounds were found to suppress PTH mRNA expression and inhibit parathyroid cell proliferation in a similar manner. nih.govresearchgate.net Both also induced the translocation of the vitamin D receptor (VDR) from the cytoplasm to the nucleus. nih.govresearchgate.net However, a notable difference was observed in the regulation of the calcium-sensing receptor (CaSR); paricalcitol was more effective at inducing the expression of CaSR mRNA. nih.govresearchgate.net This suggests that paricalcitol may enhance the parathyroid gland's sensitivity to serum calcium. nih.gov

In a model of diet-induced renal disease, doxercalciferol treatment led to the downregulation of key genes within the renin-angiotensin system, including renin, AT1R, and the mineralocorticoid receptor, contributing to its renoprotective effects. nih.gov At the cellular level, paricalcitol has demonstrated antiproliferative responses in various cancer cell lines, indicating its ability to modulate cell growth pathways. aacrjournals.org

Future Directions and Emerging Research Avenues for 19 nor Vitamin D Analogs

Development of Next-Generation 19-nor Vitamin D Analogs with Enhanced Target Specificity

The development of next-generation 19-nor vitamin D analogs is focused on achieving greater target specificity, aiming to maximize therapeutic effects on specific tissues or cellular pathways while minimizing off-target effects, particularly those related to calcium metabolism. A key strategy in this endeavor is the modification of the A-ring and the side chain of the 19-nor scaffold.

Research has shown that introducing various functional groups at the 2α position of the 19-norvitamin D3 structure can significantly enhance anti-proliferative activity. For instance, analogs such as 2α- and 2β-(3-hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 have been developed and identified as highly promising therapeutic agents. researchgate.net These modifications are designed to create analogs that are less calcemic but exhibit more potent anti-tumor activity, making them suitable candidates for cancer therapy. researchgate.net

Furthermore, combining the 19-nor modification with other structural changes, such as 14-epimerization, has been explored to create analogs with enhanced biological profiles. The goal is to develop "vitamin D superagonists" that possess high cell-tissue specificity. nih.gov This approach will be critical for the successful application of these potent compounds in a therapeutic setting.

Future research will likely continue to explore novel substitutions and modifications of the 19-nor structure to fine-tune the biological activity of these analogs. The aim is to create a diverse library of compounds with tailored specificities for various therapeutic targets, including cancer, autoimmune diseases, and secondary hyperparathyroidism.

Advanced Structural-Activity Relationship Studies for Selective VDR Modulators

The biological effects of 19-nor vitamin D analogs are mediated through their interaction with the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Advanced structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of these analogs influence their binding to the VDR and subsequent modulation of gene expression, leading to selective biological responses.

Modifications at the C2 position of the A-ring have been a major focus of SAR studies for 19-nor vitamin D analogs. The introduction of substituents at this position can significantly impact the molecule's biological potency by altering the orientation of the 1α-hydroxyl group, which is critical for VDR activation. For example, the synthesis and evaluation of 19-nor type 1,25D3 derivatives with alkoxy groups at C2 have provided new insights into the relationship between structure and activity. nih.gov One such analog, an α-methoxy-substituted derivative, demonstrated potent cell-differentiating activity, being 26-fold more potent than 1,25D3 in an HL-60 cell-based assay. nih.gov

The stereochemistry of these substitutions is also a critical factor. Studies on 2-substituted-16-ene-22-thia-19-norvitamin D3 analogs have shown that 20S-isomers are more potent than their 20R-counterparts in transcriptional activity. Crystal structure analysis of these analogs in complex with the VDR ligand-binding pocket has revealed that specific hydrophilic and hydrophobic interactions contribute to their superagonistic activity. These detailed structural insights are invaluable for the rational design of more potent and selective VDR modulators.

Future SAR studies will likely employ a combination of synthetic chemistry, X-ray crystallography, and computational modeling to further dissect the intricate interactions between 19-nor vitamin D analogs and the VDR. A deeper understanding of these interactions will pave the way for the development of highly selective VDR modulators with optimized therapeutic profiles.

Application of Omics Technologies (e.g., transcriptomics, proteomics) in Elucidating Comprehensive Biological Effects in Preclinical Models

To fully comprehend the therapeutic potential and mechanisms of action of 19-nor vitamin D analogs, it is essential to move beyond single-endpoint assays and embrace a more holistic view of their biological effects. Omics technologies, such as transcriptomics and proteomics, offer powerful tools to achieve this by enabling the large-scale analysis of gene and protein expression changes induced by these compounds in preclinical models.

While comprehensive transcriptomic and proteomic studies specifically focused on a wide range of 19-nor vitamin D analogs are still an emerging area of research, preliminary studies on specific analogs have provided valuable insights. For example, in preclinical studies of certain 19-nor-hexafluoride analogs of vitamin D3 in breast cancer cell lines, researchers have observed an increased expression of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov This protein plays a crucial role in regulating the cell cycle, and its upregulation provides a mechanistic explanation for the anti-proliferative effects of these analogs. nih.gov

Similarly, studies on 19-nor-26,27-bishomo-vitamin D3 analogs have shown that they can induce cell cycle arrest in the G0-G1 phase in cancer cells. This effect is intrinsically linked to changes in the expression of a suite of proteins that govern cell cycle progression. While not a global proteomic study, this finding points towards the significant impact of these analogs on the cellular proteome.

Future research should leverage high-throughput omics technologies to generate comprehensive molecular profiles of cells and tissues treated with various 19-nor vitamin D analogs. Transcriptomic analyses, such as microarray and RNA-sequencing, can identify the full spectrum of genes whose expression is modulated by these compounds, revealing novel signaling pathways and cellular processes affected. Concurrently, proteomic approaches, including mass spectrometry-based techniques, can provide a global view of the changes in protein expression and post-translational modifications, offering a more direct understanding of the functional consequences of VDR activation by these analogs.

The integration of data from these omics platforms will be instrumental in constructing a complete picture of the biological effects of next-generation 19-nor vitamin D analogs, facilitating the identification of new therapeutic applications and biomarkers of response in preclinical models.

Q & A

Q. What preclinical reporting guidelines apply to studies of this compound?

  • Methodological Answer : Follow NIH guidelines for experimental rigor, including randomization, blinding, and sample-size justification. Use ARRIVE 2.0 checklist for animal studies. Disclose all conflicts of interest and raw data deposition repositories (e.g., Figshare, Zenodo) .

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